molecular formula C9H14N2O2 B2726075 3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid CAS No. 1553897-80-5

3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid

Cat. No.: B2726075
CAS No.: 1553897-80-5
M. Wt: 182.223
InChI Key: INWRNCDQLATSPD-UHFFFAOYSA-N
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Description

3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is an organic compound characterized by the presence of a pyrazole ring substituted with an isopropyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid typically involves the reaction of 2-isopropylpyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 2-isopropylpyrazole with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biological pathways. For example, it may bind to enzymes or receptors involved in metabolic processes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpyrazol-3-yl)propanoic acid: Similar structure but with a methyl group instead of an isopropyl group.

    3-(2-Ethylpyrazol-3-yl)propanoic acid: Contains an ethyl group instead of an isopropyl group.

    3-(2-Phenylpyrazol-3-yl)propanoic acid: Features a phenyl group in place of the isopropyl group

Uniqueness

3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for certain applications over its analogs .

Properties

IUPAC Name

3-(2-propan-2-ylpyrazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(2)11-8(5-6-10-11)3-4-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWRNCDQLATSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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